molecular formula C19H28N2O3S B4816342 N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

Cat. No.: B4816342
M. Wt: 364.5 g/mol
InChI Key: ODODZLLHMCFPDB-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a sulfonyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-25(23,24)21(15-13-18-10-6-3-7-11-18)16-19(22)20-14-12-17-8-4-2-5-9-17/h3,6-8,10-11H,2,4-5,9,12-16H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODZLLHMCFPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide typically involves multiple steps. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including sulfonylation and amidation. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and amide groups play a crucial role in its binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and amide derivatives with cyclohexene or phenylethyl groups. Examples include:

  • N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article summarizes the available data on its biological activity, including case studies, research findings, and a comparative analysis of its effects.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclohexenyl group
  • A methylsulfonyl moiety
  • An aminoacetamide linkage

This combination of functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors due to the presence of the sulfonyl and amino groups. This interaction may modulate various biological pathways, resulting in antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with methylsulfonyl and phenyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus6.25 µg/mL
Compound BE. coli12.5 µg/mL
N-[2-(cyclohexen-1-yl)ethyl]-...TBDTBD

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. The selectivity index (SI) for these compounds suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
Indomethacin0.0390.490.079
Compound X10.320.1193.81
N-[2-(cyclohexen-1-yl)...TBDTBDTBD

Case Studies

  • Study on Antimicrobial Efficacy : A study involving the synthesis of related compounds highlighted their effectiveness against multi-drug resistant strains of bacteria such as MRSA and Klebsiella pneumoniae. The synthesized compounds were evaluated for both MIC and minimum bactericidal concentration (MBC), demonstrating promising results .
  • Inflammation Model : In an animal model for inflammation, compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-... showed significant reductions in edema compared to control groups treated with standard anti-inflammatory medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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